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Compound of Interest

Compound Name: DBCO-NHCO-PEG2-NHS ester

Cat. No.: B8103906 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The DBCO-NHCO-PEG2-NHS ester is a heterobifunctional crosslinker designed

for a two-step conjugation strategy. It features two distinct reactive moieties:

N-hydroxysuccinimide (NHS) ester: Reacts efficiently with primary amines (-NH2), such as

the side chain of lysine residues on proteins, to form stable amide bonds.[1]

Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly specific and efficient

"click" chemistry reactions with azide-containing molecules. This reaction, known as Strain-

Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal and copper-free, making it

ideal for use in biological systems without the need for a cytotoxic copper catalyst.[2][3]

The short PEG2 (polyethylene glycol) spacer enhances the hydrophilicity of the linker. This

dual-reactivity allows for the precise covalent linkage of two different molecules, such as a

protein to another biomolecule, a small molecule drug, or an imaging agent.

Reaction and Workflow Overview
The conjugation process involves two main stages. First, a biomolecule with primary amines

(e.g., an antibody) is reacted with the NHS ester end of the linker. After purification, this DBCO-

activated biomolecule is then reacted with a second molecule containing an azide group.

Logical Diagram of the Two-Step Conjugation
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Step 1: NHS Ester Reaction

Step 2: Copper-Free Click Chemistry (SPAAC)
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Caption: Two-step conjugation using a DBCO-NHS ester linker.

Experimental Protocols
Protocol 1: Protein Labeling with DBCO-NHCO-PEG2-
NHS Ester

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b8103906?utm_src=pdf-body-img
https://www.benchchem.com/product/b8103906?utm_src=pdf-body
https://www.benchchem.com/product/b8103906?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol details the reaction of the NHS ester moiety with primary amines on a protein.

1.1 Materials and Reagents

Protein of interest (e.g., antibody) in an amine-free buffer.

DBCO-NHCO-PEG2-NHS ester.

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5]

Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS) or 0.1 M

sodium bicarbonate, with a pH between 7.2 and 8.5.[5][6] Buffers containing primary amines

like Tris or glycine are incompatible.[6][7]

Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH ~8.0.[4][8]

Purification equipment: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis

cassette.[8][9]

1.2 Experimental Workflow Diagram
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1. Prepare Protein Solution
(2-5 mg/mL in amine-free buffer)

2. Prepare Linker Stock
(e.g., 10 mM in fresh anhydrous DMSO)

3. Mix & Incubate
Add linker to protein solution.

Incubate 1-2 hours at RT or overnight at 4°C.

4. Quench Reaction (Optional)
Add quenching buffer (e.g., Tris) to inactivate excess linker.

5. Purify Conjugate
Remove excess linker via desalting column or dialysis.

6. Characterize & Store
Determine Degree of Labeling (DOL).

Store at 4°C or -20°C.

Click to download full resolution via product page

Caption: Workflow for labeling proteins with DBCO-NHS ester.

1.3 Step-by-Step Procedure

Prepare Protein: Ensure the protein solution is at a concentration of 2-5 mg/mL in an amine-

free reaction buffer (pH 7.2-8.5).[6] If the buffer contains amines, perform a buffer exchange.

[7]

Prepare Linker: Immediately before use, prepare a stock solution of DBCO-NHCO-PEG2-
NHS ester (e.g., 10 mM) in anhydrous DMSO.[4]
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Conjugation Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester solution to

the protein solution.[3][4] The final concentration of DMSO in the reaction should ideally be

below 20%.[3][4]

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with

gentle stirring.[8][10]

Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to

a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[4]

[8]

Purification: Remove unreacted DBCO-NHS ester and byproducts using a desalting column

or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8]

Characterization: Determine the Degree of Labeling (DOL) (see Protocol 3). Store the

purified DBCO-labeled protein at 4°C for short-term use or at -20°C for long-term storage.

Note that the DBCO group can lose reactivity over time.[4]

Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction between the DBCO-labeled protein and an azide-modified

molecule.

2.1 Materials and Reagents

Purified DBCO-labeled protein (from Protocol 1).

Azide-modified molecule of interest (e.g., drug, dye, oligonucleotide).

Reaction Buffer: PBS (pH 7.4) or other suitable azide-free buffer.[3] Warning: Do not use

buffers containing sodium azide.[4]

2.2 Step-by-Step Procedure

Prepare Reagents: Ensure both the DBCO-labeled protein and the azide-modified molecule

are in a compatible, azide-free buffer.
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Click Reaction: Mix the DBCO-labeled protein with the azide-modified molecule. A 2- to 10-

fold molar excess of the azide molecule is typically recommended.[4][9]

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[10]

[11] The reaction can be performed at 37°C to increase the rate if necessary.[9]

Purification: Purify the final conjugate to remove any unreacted azide-molecule using an

appropriate method such as liquid chromatography (e.g., HPLC) or size-exclusion

chromatography.[4]

Analysis: Analyze the final conjugate using methods like SDS-PAGE, which should show a

band shift indicating a higher molecular weight.[3]

Protocol 3: Calculating the Degree of Labeling (DOL)
The DOL represents the average number of DBCO molecules conjugated to each protein

molecule.[12] It can be determined using UV-Vis spectrophotometry.[13][14]

3.1 Procedure

Measure Absorbance: After purification (Protocol 1, Step 6), measure the absorbance of the

DBCO-labeled protein solution at 280 nm (A280) and ~309 nm (Amax for DBCO).[3][11]

Calculate Protein Concentration:

Protein Conc. (M) = [A280 - (A309 × CF)] / ε_protein

Where:

ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for

IgG).[15]

CF is the correction factor (A280 of DBCO / A309 of DBCO). For many DBCO linkers,

this is ~0.90.[11]

Calculate DBCO Concentration:

DBCO Conc. (M) = A309 / ε_DBCO
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Where ε_DBCO is the molar extinction coefficient of the DBCO group (typically ~12,000

M⁻¹cm⁻¹).

Calculate DOL:

DOL = [DBCO Conc. (M)] / [Protein Conc. (M)]

For antibodies, an optimal DOL is generally between 2 and 10.[15]

Quantitative Data Summary
The following tables provide recommended starting parameters for the conjugation reactions.

These may require optimization for specific applications.

Table 1: Recommended Conditions for NHS Ester Reaction

Parameter Recommended Value Notes

Protein Concentration 2 - 5 mg/mL
Higher concentrations can
improve efficiency.[6]

Reaction pH 7.2 - 8.5

Crucial for amine reactivity and

minimizing NHS ester

hydrolysis.[5][6]

Buffer Type PBS, Bicarbonate, Borate
Must be free of primary amines

(e.g., Tris, Glycine).[6][7]

Molar Excess of Linker 10 - 30 fold

Should be optimized

empirically for the target

protein.[3][4]

Reaction Time 1-2 hours at RT
Can be extended overnight at

4°C to reduce hydrolysis.[8]

| Reaction Temperature | Room Temp. or 4°C | Lower temperature may require longer

incubation.[6] |

Table 2: Recommended Conditions for Copper-Free Click Chemistry

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.aatbio.com/resources/application-notes/how-to-determine-the-degree-of-labeling
https://www.benchchem.com/pdf/Troubleshooting_NHS_ester_labeling_inefficiency.pdf
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.benchchem.com/pdf/Troubleshooting_NHS_ester_labeling_inefficiency.pdf
https://www.benchchem.com/pdf/Troubleshooting_NHS_ester_labeling_inefficiency.pdf
https://www.creative-biolabs.com/bioconjugation/troubleshooting-guides.htm
https://docs.aatbio.com/products/protocol/DBCO_Azide.pdf
https://help.lumiprobe.com/p/16/dbco-antibody-conjugation
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_DBCO_NHCO_PEG4_acid_and_DBCO_NHS_Ester_for_Protein_Labeling.pdf
https://www.benchchem.com/pdf/Troubleshooting_NHS_ester_labeling_inefficiency.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Value Notes

Molar Excess of Azide 2 - 10 fold
Depends on the reactivity
and concentration of the
azide molecule.[4][9]

Reaction Time 4-12 hours at RT
Can be extended overnight at

4°C for completion.[11]

Reaction Temperature Room Temp. or 4°C
Can be increased to 37°C to

accelerate the reaction.[9]

| Buffer Type | PBS or other neutral buffer | Must be free of sodium azide.[4] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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